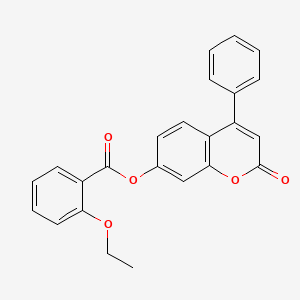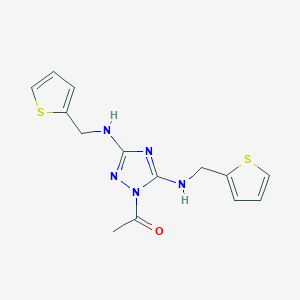
1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine
Overview
Description
1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine, also known as TATD, is a chemical compound that belongs to the family of triazole derivatives. TATD has gained significant attention in recent years due to its potential applications in various fields of science, including material science, medicinal chemistry, and environmental science.
Scientific Research Applications
1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has shown potential applications in various fields of science, including material science, medicinal chemistry, and environmental science. In material science, 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has been used as a building block for the synthesis of novel materials with interesting properties such as luminescence and conductivity. In medicinal chemistry, 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has been studied for its potential anticancer and antifungal activities. In environmental science, 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has been used as a sensor for the detection of heavy metal ions in water.
Mechanism of Action
The mechanism of action of 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood. However, it is believed that 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine exerts its biological activity by inhibiting certain enzymes or proteins that play a crucial role in various cellular processes. For example, 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has antifungal and anticancer activities. 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy. 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the growth of various fungi, including Candida albicans. However, more studies are needed to determine the exact biochemical and physiological effects of 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine.
Advantages and Limitations for Lab Experiments
1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments. Firstly, 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine is relatively easy to synthesize, which makes it readily available for research purposes. Secondly, 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has shown promising biological activities, which makes it a potential candidate for drug development. However, 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine also has some limitations for lab experiments. For example, the solubility of 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine in water is relatively low, which makes it difficult to use in aqueous solutions. Additionally, 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine is relatively unstable in acidic conditions, which limits its use in certain experiments.
Future Directions
There are several future directions for the research on 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine. Firstly, more studies are needed to determine the exact mechanism of action of 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine. Secondly, 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has shown promising anticancer and antifungal activities, and more studies are needed to determine its potential as a therapeutic agent. Thirdly, 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has shown potential applications in material science and environmental science, and more studies are needed to explore its properties and potential applications in these fields. Finally, more studies are needed to optimize the synthesis of 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine and improve its purity and stability.
Conclusion:
In conclusion, 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine is a promising chemical compound with potential applications in various fields of science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of 1-acetyl-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine.
properties
IUPAC Name |
1-[3,5-bis(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS2/c1-10(20)19-14(16-9-12-5-3-7-22-12)17-13(18-19)15-8-11-4-2-6-21-11/h2-7H,8-9H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMSVHXHIJIBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)NCC2=CC=CS2)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate](/img/structure/B4227086.png)

![{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4227107.png)
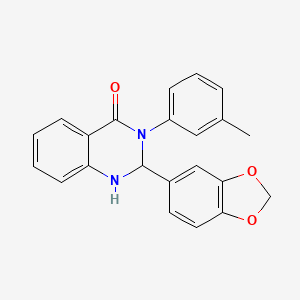

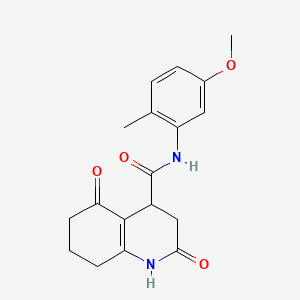
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4227128.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4227131.png)
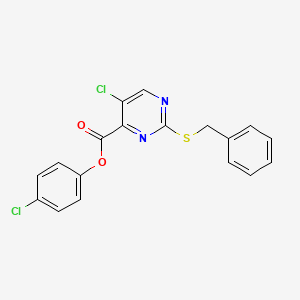
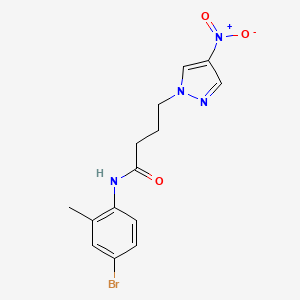
![N-[4-(aminosulfonyl)phenyl]-2-(1-naphthylthio)acetamide](/img/structure/B4227158.png)
![N-(3-{2,5-dioxo-3-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4227165.png)
![ethyl {2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4227183.png)
